molecular formula C10H13NO3S B2362793 3-(2-Methylprop-2-enoxy)benzenesulfonamide CAS No. 2243505-77-1

3-(2-Methylprop-2-enoxy)benzenesulfonamide

Cat. No.: B2362793
CAS No.: 2243505-77-1
M. Wt: 227.28
InChI Key: WLEINXLHBVTNSO-UHFFFAOYSA-N
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Description

“3-(2-Methylprop-2-enoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 2243505-77-1 . It has a molecular formula of C10H13NO3S and a molecular weight of 227.28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.28 . Other specific physical and chemical properties are not directly available.

Scientific Research Applications

Catalysis and Chemical Transformations

  • Oxidative Cross-Coupling : A study by Miura et al. (1998) describes how N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters in the presence of a catalyst system to produce derivatives, a process involving the cleavage of the C−H bond. This research highlights the role of benzenesulfonamides in catalysis and chemical transformations (Miura et al., 1998).

Photodegradation Studies

  • Photochemical Decomposition : Zhou and Moore (1994) investigated the photolability of sulfamethoxazole, a benzenesulfonamide, in acidic aqueous solutions, identifying multiple photoproducts. This study is essential for understanding the environmental impact and degradation pathways of benzenesulfonamides (Zhou & Moore, 1994).

Photodynamic Therapy Applications

  • Photosensitizing Properties for Cancer Treatment : Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound showed promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Molecular Structure

  • Ring-Expansion Reactions : Research by Suraj and Swamy (2022) demonstrated the production of functionalized azetidines and other compounds through the transition metal-free reaction of N-oxiranylmethyl benzenesulfonamide with β-chloro-cinnamaldehyde. This study contributes to the understanding of chemical synthesis and molecular structure involving benzenesulfonamides (Suraj & Swamy, 2022).

Enzyme Inhibition and Disease Treatment

  • Inhibitory Profile Against Several Diseases : Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory activity against enzymes related to diseases like Alzheimer's and Parkinson's. These compounds showed moderate to high enzyme inhibition, highlighting their potential in disease treatment and pharmaceutical research (Lolak et al., 2020).

Properties

IUPAC Name

3-(2-methylprop-2-enoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEINXLHBVTNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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